3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is an organic compound belonging to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their excellent thermal stability, high fluorescence quantum yields, and strong absorption in the visible region. They have gained significant attention in the field of organic electronics, particularly in the development of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the condensation of furan-2-carboxylic acid with a suitable amine, followed by cyclization and oxidation steps. One common method involves the use of Lawesson’s reagent for thionation, which converts diketopyrrolopyrrole-based conjugated polymers into their corresponding dithioketopyrrolopyrrole derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include substituted pyrroles, quinonoid derivatives, and hydroquinone derivatives .
Scientific Research Applications
3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as OPVs, OFETs, and OLEDs due to its excellent electronic properties
Mechanism of Action
The mechanism of action of 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Dithioketopyrrolopyrrole (DTPP): Similar in structure but contains sulfur atoms instead of oxygen.
Diketopyrrolopyrrole (DPP): Lacks the furan rings and has different electronic properties.
Thieno[3,2-b]thiophene-conjugated polymers: Similar electronic properties but different structural framework
Uniqueness: 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to its combination of furan rings and pyrrole core, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .
Properties
Molecular Formula |
C14H8N2O4 |
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Molecular Weight |
268.22 g/mol |
IUPAC Name |
1,4-bis(furan-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C14H8N2O4/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6,15,18H |
InChI Key |
IJIRODYRIBCKOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=CO4 |
Origin of Product |
United States |
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